Bis(dibenzylideneacetone)palladium

Description

Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) is a homoleptic palladium(0) complex with three dibenzylideneacetone (dba) ligands. It is a dark purple/brown crystalline solid, sparingly soluble in organic solvents, and widely used as a catalyst in cross-coupling reactions (e.g., Suzuki, Heck, Stille) due to its labile dba ligands, which facilitate ligand displacement during catalytic cycles .

Structure

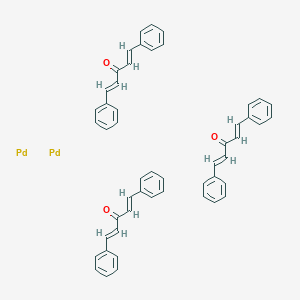

2D Structure

Propriétés

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYTURSJDMMMP-WVCUSYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51364-51-3, 52409-22-0 | |

| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Le Tris DBA est généralement préparé à partir de dibenzylidèneacétone et de tétrachloropalladate de sodium. Le processus implique la réaction de ces deux composés, suivie d’une recristallisation à partir du chloroforme. Le complexe est souvent fourni sous forme d’adduit [Pd2(dba)3·CHCl3] en raison de sa recristallisation courante à partir du chloroforme . Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de ce processus, bien que des défis tels que la solubilité des intermédiaires et le besoin de grandes quantités de solvants doivent être pris en compte .

Analyse Des Réactions Chimiques

Le Tris DBA subit divers types de réactions, servant principalement de source de palladium (0) soluble dans les processus catalytiques. Il est particulièrement efficace pour faciliter les réactions d’addition oxydative. Les réactions courantes impliquant le Tris DBA comprennent :

- Couplage de Negishi

- Couplage de Suzuki

- Réarrangement de Carroll

- Alkylation allylique asymétrique de Trost

- Amination de Buchwald-Hartwig

Les réactifs et les conditions utilisés dans ces réactions varient, mais ils impliquent généralement l’utilisation d’halogénoarènes et d’acides boroniques en présence de Tris DBA comme catalyseur. Les principaux produits formés à partir de ces réactions sont souvent des molécules organiques complexes utilisées dans les produits pharmaceutiques et la science des matériaux .

Applications De Recherche Scientifique

Chemical Properties and Structure

Tris(dibenzylideneacetone)dipalladium(0) is a dark purple solid with the chemical formula CHOPd and a molecular weight of approximately 916.12 g/mol. It is typically synthesized from dibenzylideneacetone and sodium tetrachloropalladate. The compound is often supplied as a chloroform adduct, Pd(dba)·CHCl, which enhances its solubility in organic solvents, facilitating its use in homogeneous catalysis .

Catalysis

Cross-Coupling Reactions

Pd(dba) is predominantly employed as a catalyst in cross-coupling reactions, such as:

- Suzuki Coupling : Facilitates the formation of biaryl compounds by coupling aryl halides with boronic acids.

- Heck Reaction : Used for the coupling of alkenes with aryl halides to form substituted alkenes.

- Buchwald-Hartwig Amination : Enables the formation of amines from aryl halides and amines.

These reactions are crucial for synthesizing complex organic molecules in pharmaceuticals and agrochemicals .

Organic Synthesis

The capability of Pd(dba) to form carbon-carbon bonds makes it essential for developing new drugs and agrochemicals. It allows researchers to create diverse molecular architectures, thereby expanding the library of potential therapeutic agents .

Material Science

In material science, Pd(dba) plays a role in producing advanced materials, including:

- Nanomaterials : Enhances properties like conductivity and strength.

- Polymers : Contributes to the development of high-performance polymers used in electronics and structural applications .

Research in Homogeneous Catalysis

This compound serves as a model for studying reaction mechanisms and catalyst design, providing insights that can lead to improved efficiency and selectivity in chemical processes. Such research is critical for advancing sustainable chemistry practices .

Case Study 1: Suzuki Coupling of Aryl Halides

A study demonstrated the efficiency of Pd(dba) in catalyzing Suzuki couplings between various aryl halides and boronic acids, achieving yields above 90% under optimized conditions. The reaction conditions included a base (such as KCO) and an organic solvent (like toluene) .

Case Study 2: Heck Reaction for Alkene Synthesis

In another investigation, Pd(dba) was utilized to couple styrene derivatives with aryl halides, resulting in high yields of substituted alkenes. The reaction was carried out under mild conditions, showcasing the catalyst's versatility and effectiveness .

Case Study 3: Development of Chiral Drugs

Research highlighted the use of Pd(dba) in asymmetric synthesis pathways leading to chiral drugs. The catalyst facilitated key steps that resulted in high enantioselectivity, essential for producing pharmacologically active compounds with desired stereochemistry .

Data Table: Summary of Applications

| Application Area | Specific Reactions | Key Benefits |

|---|---|---|

| Catalysis | Suzuki Coupling | High yield synthesis of biaryl compounds |

| Heck Reaction | Formation of substituted alkenes | |

| Buchwald-Hartwig Amination | Efficient amine synthesis | |

| Organic Synthesis | Carbon-Carbon Bond Formation | Diverse molecular architectures for drug development |

| Material Science | Nanomaterial Production | Enhanced conductivity and strength |

| Polymer Development | High-performance materials for electronics | |

| Research | Mechanistic Studies | Insights into catalyst efficiency and selectivity |

Mécanisme D'action

Le mécanisme d’action du Tris DBA implique sa capacité à inhiber plusieurs voies de signalisation clés. Il a été démontré qu’il inhibait l’activation de la protéine kinase activée par les mitogènes (MAPK), de l’Akt et de la STAT3, qui sont impliquées dans la prolifération et la survie cellulaires. Le Tris DBA inhibe également la N-myristoyltransférase-1, une enzyme clé requise pour l’activité optimale des molécules de signalisation membranaires . Cette inhibition entraîne une réduction de la prolifération cellulaire et une augmentation de l’apoptose dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Table 1: Key Palladium(0) Catalysts and Their Properties

Key Findings :

- Reactivity : [Pd₂(dba)₃] exhibits superior reactivity in coupling reactions compared to [Pd(PPh₃)₄] due to its labile dba ligands, which readily dissociate to form active Pd(0) species .

- Catalyst Preparation : [Pd₂(dba)₃] enables rapid (<5 minutes) synthesis of Pd/C catalysts via direct deposition, outperforming traditional Pd(II) precursors like Pd(OAc)₂ in efficiency .

- Solubility : Unlike [Pd(PPh₃)₄], which is soluble in aromatic solvents, [Pd₂(dba)₃] is sparingly soluble in most solvents, limiting its use in homogeneous catalysis without additional ligands .

Table 2: Therapeutic Profile of Tris DBA vs. Other Compounds

Key Findings :

- STAT3 Inhibition : Tris DBA uniquely upregulates SHP2 phosphatase, promoting STAT3 dephosphorylation, a mechanism distinct from direct STAT3-binding inhibitors .

- Translational Potential: Tris DBA’s efficacy in orthotopic HCC and MM models supports its clinical candidacy, whereas other palladium complexes (e.g., Pd(II) drugs) remain underexplored in oncology .

Physical and Chemical Properties

Table 3: Physicochemical Comparison

| Property | Tris(dibenzylideneacetone)dipalladium(0) | Tetrakis(triphenylphosphine)palladium(0) | This compound(0) |

|---|---|---|---|

| Molecular Formula | Pd₂(C₁₇H₁₄O)₃ | Pd(PPh₃)₄ | Pd(C₁₇H₁₄O)₂ |

| Molecular Weight (g/mol) | 915.72 | 1155.56 | 575.00 (approx.) |

| Melting Point | 152–155°C | 103–107°C (decomposes) | 120–125°C |

| Solubility | Insoluble in water; soluble in THF, DCM | Soluble in benzene, toluene | Similar to [Pd₂(dba)₃] |

| Pd Content | ~23.2% | ~9.2% | ~18.5% |

| Stability | Air-sensitive | Air-stable under inert conditions | Moderately air-sensitive |

| References |

Activité Biologique

Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pd(dba), is a palladium complex that has garnered attention due to its notable biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOPd

- Molecular Weight : 915.72 g/mol

- Melting Point : 152-155°C

- Solubility : Insoluble in water

Tris(dibenzylideneacetone)dipalladium(0) acts primarily as a catalyst in various chemical reactions, but its biological activity is largely attributed to its role as an inhibitor of specific enzymes. Notably, it has been identified as an inhibitor of N-myristoyltransferase-1 (NMT-1), which is crucial for the post-translational modification of proteins involved in cell signaling and proliferation .

Antitumor Activity

Numerous studies have reported the antitumor effects of Tris(dibenzylideneacetone)dipalladium(0). For instance:

- In Vivo Studies : It demonstrated significant antitumor activity against melanoma in animal models, indicating its potential as a therapeutic agent in cancer treatment .

- In Vitro Studies : The compound exhibited potent cytotoxicity against various cancer cell lines, including Huh7 (hepatocellular carcinoma) and Caco-2 (colon cancer), with low micromolar IC50 values .

Enzymatic Inhibition

Tris(dibenzylideneacetone)dipalladium(0) has shown promise in inhibiting Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Case Studies

Q & A

What is the role of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in cross-coupling reactions?

Level: Basic

Answer: Pd₂(dba)₃ serves as a homogeneous Pd(0) catalyst precursor, providing a soluble source of palladium for coupling reactions. The labile dba ligands facilitate ligand displacement, enabling coordination of substrates or ancillary ligands critical for catalytic cycles. It is widely used in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions due to its ability to activate aryl halides and promote oxidative addition .

How should Pd₂(dba)₃ be stored to maintain stability?

Level: Basic

Answer: Pd₂(dba)₃ is light-sensitive and should be stored in airtight containers under inert gas (e.g., argon) at ≤15°C in dark conditions. Exposure to moisture or oxygen accelerates decomposition, leading to reduced catalytic activity. Commercial samples often contain chloroform adducts (e.g., Pd₂(dba)₃·CHCl₃), which stabilize the compound during storage .

How does ligand choice influence the catalytic activity of Pd₂(dba)₃ in asymmetric synthesis?

Level: Advanced

Answer: The dba ligands in Pd₂(dba)₃ are readily displaced by stronger donor ligands (e.g., phosphines, N-heterocyclic carbenes), which dictate reaction selectivity and turnover. For example, chiral ligands like BINAP or PHOX induce enantioselectivity in asymmetric allylic alkylation or amination. Ligand-to-palladium ratios and steric/electronic properties must be optimized to suppress off-cycle intermediates and enhance catalytic efficiency .

What factors contribute to variability in Pd₂(dba)₃ catalytic performance across studies?

Level: Advanced

Answer: Key factors include:

- Purity: Commercial Pd₂(dba)₃ purity ranges from >75% (containing dba decomposition byproducts) to >97% (highly active for sensitive reactions) .

- Adducts: Chloroform adducts may require pre-drying to avoid solvent interference .

- Ligand dissociation kinetics: Slow ligand exchange can delay catalytic cycle initiation, necessitating pre-activation with reducing agents or heat .

Contradictory reactivity reports often stem from unaccounted impurities or adducts, emphasizing the need for rigorous batch characterization via NMR or elemental analysis .

How can reaction conditions be optimized for Pd₂(dba)₃ in Buchwald-Hartwig amination?

Level: Advanced

Answer: Optimization involves:

- Ligand selection: Bulky phosphines (e.g., XPhos, SPhos) suppress β-hydride elimination and enhance C–N bond formation .

- Base choice: Strong bases (e.g., Cs₂CO₃) deprotonate amines, while mild bases (K₃PO₄) minimize side reactions .

- Solvent effects: Toluene or dioxane improves solubility of aryl halides and amines.

A representative protocol uses 1.5 mol% Pd₂(dba)₃, 4 mol% SPhos, and K₃PO₄ in toluene at 100°C, achieving >90% yield in aryl amination .

What analytical methods confirm the structure and purity of Pd₂(dba)₃?

Level: Basic

Answer:

- ¹H/¹³C NMR: Identifies dba ligand integrity (e.g., characteristic alkene signals at δ 6.8–7.3 ppm) .

- Elemental analysis: Verifies Pd content (theoretical: ~23.2% Pd; deviations indicate impurities) .

- IR spectroscopy: Confirms carbonyl stretches (~1600 cm⁻¹ for dba ligands) .

- X-ray crystallography: Resolves Pd–alkene bonding geometry and adduct formation .

Why does Pd₂(dba)₃ sometimes require pre-activation in catalytic cycles?

Level: Advanced

Answer: Pre-activation (e.g., heating with ligands or reducing agents) accelerates dba ligand dissociation, generating active Pd(0) species. In situ reduction of Pd(II) impurities (common in aged samples) using Zn or HCO₂Na may also be necessary. Slow ligand exchange kinetics can stall reactions, particularly with electron-deficient substrates .

What safety precautions are essential when handling Pd₂(dba)₃?

Level: Basic

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H351 hazard) .

- Ventilation: Use fume hoods to prevent inhalation of fine particles.

- Waste disposal: Collect residues in sealed containers for heavy-metal waste processing .

- Spill management: Avoid dry sweeping; use damp cloths to minimize dust dispersion .

How does Pd₂(dba)₃ compare to other Pd(0) sources (e.g., Pd(PPh₃)₄) in catalytic applications?

Level: Advanced

Answer:

What mechanistic insights explain Pd₂(dba)₃’s efficacy in C–H activation?

Level: Advanced

Answer: Pd₂(dba)₃ facilitates oxidative addition of C–H bonds via a Pd(0)/Pd(II) cycle. The dba ligands stabilize Pd(0), enabling reversible coordination to substrate π-systems. In allylic C–H functionalization, ligand dissociation creates vacant sites for substrate binding, while bulky ligands (e.g., tBuBrettPhos) direct regioselectivity. Kinetic studies show rate-limiting C–H cleavage, with turnover frequencies (TOFs) dependent on ligand electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.